
methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate
Vue d'ensemble
Description
Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate, also known as MPIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPIC is a type of indole derivative that has a piperidine ring attached to it, making it a unique and interesting compound to study. In
Applications De Recherche Scientifique
Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate has been found to have various scientific research applications. One of its primary uses is as a fluorescent probe for imaging biological systems. This compound can selectively bind to certain proteins and enzymes, making it a useful tool for studying their functions and interactions within cells. Additionally, this compound has potential applications in the field of organic electronics due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate involves its ability to selectively bind to certain proteins and enzymes. This binding can lead to changes in their activity or function, allowing researchers to study their roles in biological processes. This compound has also been found to have antioxidant properties, which may contribute to its beneficial effects in certain applications.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cells and reduce inflammation. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate in lab experiments is its ability to selectively bind to certain proteins and enzymes, allowing for specific targeting of biological systems. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate. One area of interest is its potential use in the development of new cancer therapies. Additionally, further studies on the neuroprotective effects of this compound may lead to its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, continued research on the electronic properties of this compound may lead to its use in the development of new organic electronic devices.
Conclusion
In conclusion, this compound is a unique and interesting compound with potential applications in various fields. Its ability to selectively bind to certain proteins and enzymes makes it a useful tool for studying biological systems, while its electronic properties may make it useful in the development of new organic electronics. While there are limitations to its use, continued research on this compound may lead to exciting new discoveries and applications in the future.
Propriétés
IUPAC Name |
methyl 3-piperidin-4-yl-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)11-2-3-14-12(8-11)13(9-17-14)10-4-6-16-7-5-10/h2-3,8-10,16-17H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYYRPPVODLLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium trifluoro[(3-methylphenyl)methyl]boranuide](/img/structure/B3379691.png)
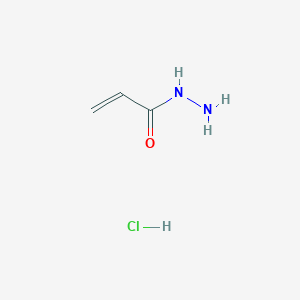
![methyl (2S)-2-[(furan-2-yl)formamido]propanoate](/img/structure/B3379712.png)
![2-[2-(Propan-2-yloxy)phenyl]acetic acid](/img/structure/B3379719.png)
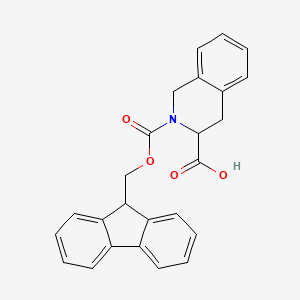


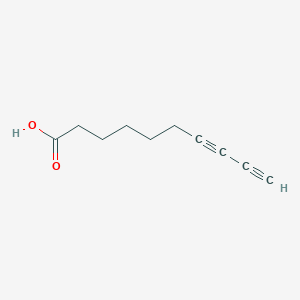
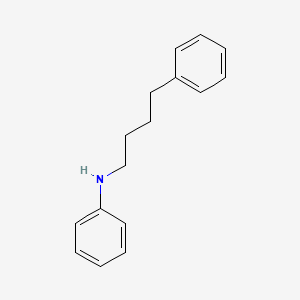


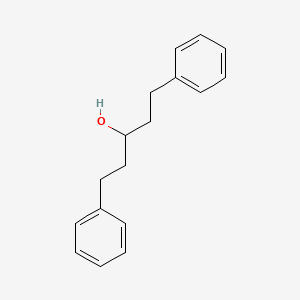
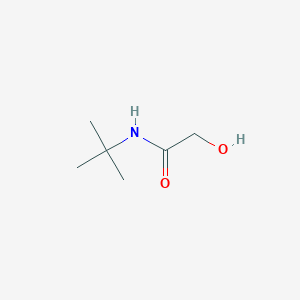
![Bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B3379809.png)